molecular formula C6H6N2O3 B11746926 (E)-N-({5-[(E)-(hydroxyimino)methyl]furan-2-yl}methylidene)hydroxylamine

(E)-N-({5-[(E)-(hydroxyimino)methyl]furan-2-yl}methylidene)hydroxylamine

Cat. No.: B11746926
M. Wt: 154.12 g/mol
InChI Key: AAAGIOMGFBVBMR-VHOZIDCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-({5-[(E)-(hydroxyimino)methyl]furan-2-yl}methylidene)hydroxylamine is an organic compound characterized by its unique structure, which includes a furan ring and hydroxylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-({5-[(E)-(hydroxyimino)methyl]furan-2-yl}methylidene)hydroxylamine typically involves the reaction of furan derivatives with hydroxylamine under specific conditions. One common method involves the condensation of 5-formylfuran with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-({5-[(E)-(hydroxyimino)methyl]furan-2-yl}methylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.

Scientific Research Applications

(E)-N-({5-[(E)-(hydroxyimino)methyl]furan-2-yl}methylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-({5-[(E)-(hydroxyimino)methyl]furan-2-yl}methylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction often involves the formation of a stable complex, leading to the modulation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine: A simpler compound with similar reactivity but lacking the furan ring.

    Nitroso Compounds: Share the nitroso functional group but differ in overall structure.

    Furan Derivatives: Compounds containing the furan ring but with different substituents.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

(NZ)-N-[[5-[(Z)-hydroxyiminomethyl]furan-2-yl]methylidene]hydroxylamine

InChI

InChI=1S/C6H6N2O3/c9-7-3-5-1-2-6(11-5)4-8-10/h1-4,9-10H/b7-3-,8-4-

InChI Key

AAAGIOMGFBVBMR-VHOZIDCHSA-N

Isomeric SMILES

C1=C(OC(=C1)/C=N\O)/C=N\O

Canonical SMILES

C1=C(OC(=C1)C=NO)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.